molecular formula C24H30F3N3O3S B12374483 1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide

1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide

Cat. No.: B12374483
M. Wt: 497.6 g/mol
InChI Key: WEGZLCKTXKCECV-XLCOUGHXSA-N
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Preparation Methods

The synthesis of 1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the trifluoromethyl and methanesulfonamide groups under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application .

Comparison with Similar Compounds

Similar compounds to 1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide include other trifluoromethylated sulfonamides and piperidine derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of trifluoromethyl, phenylcyclohexyl, pyridinyl, and piperidinyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H30F3N3O3S

Molecular Weight

497.6 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide

InChI

InChI=1S/C24H30F3N3O3S/c25-24(26,27)34(31,32)29-22-13-15-30(23-8-4-5-14-28-23)16-20(22)17-33-21-11-9-19(10-12-21)18-6-2-1-3-7-18/h1-8,14,19-22,29H,9-13,15-17H2/t19?,20-,21?,22-/m0/s1

InChI Key

WEGZLCKTXKCECV-XLCOUGHXSA-N

Isomeric SMILES

C1CN(C[C@H]([C@H]1NS(=O)(=O)C(F)(F)F)COC2CCC(CC2)C3=CC=CC=C3)C4=CC=CC=N4

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)OCC3CN(CCC3NS(=O)(=O)C(F)(F)F)C4=CC=CC=N4

Origin of Product

United States

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